molecular formula C22H18N2O B14079366 N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine CAS No. 102704-26-7

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine

Cat. No.: B14079366
CAS No.: 102704-26-7
M. Wt: 326.4 g/mol
InChI Key: ZKQUGJOWEFKJLT-UHFFFAOYSA-N
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Description

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine (CAS 102704-26-7) is a synthetically engineered oxazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C₂₂H₁₈N₂O and a molecular weight of 326.39 g/mol, this compound features a central oxazole ring system substituted with phenyl groups at the 4 and 5 positions, and a benzylamino moiety at the 2-position. Oxazole-based compounds like this are extensively investigated as privileged scaffolds in the development of novel therapeutic agents . Research indicates that such oxazole derivatives demonstrate notable potential as anticancer agents, with studies showing their ability to regulate key signaling pathways, including VEGF/VEGFR2 downstream pathways and apoptosis factors . The structural architecture of this molecule makes it a valuable intermediate for constructing more complex bioactive molecules and for studying structure-activity relationships in pharmaceutical research. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102704-26-7

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

N-benzyl-4,5-diphenyl-1,3-oxazol-2-amine

InChI

InChI=1S/C22H18N2O/c1-4-10-17(11-5-1)16-23-22-24-20(18-12-6-2-7-13-18)21(25-22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24)

InChI Key

ZKQUGJOWEFKJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Reactivity and Chemical Transformations of N Benzyl 4,5 Diphenyl 1,3 Oxazol 2 Amine

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Core in N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine

The oxazole ring is an electron-rich heterocycle, yet it displays limited reactivity towards electrophilic substitution, a characteristic attributed to the electron-withdrawing effect of the ring oxygen atom. chempedia.info The chemistry of the oxazole core is often dominated by its propensity for ring-opening rather than the preservation of its aromatic character. chempedia.info Consequently, direct electrophilic attack on the carbon atoms of the oxazole ring in this compound is generally unfavorable.

The presence of the 2-amino group, however, significantly influences the core's reactivity. This electron-donating group can activate the heterocyclic system, although the primary site of electrophilic attack is often the exocyclic nitrogen atom itself, leading to N-functionalized derivatives. While direct electrophilic substitution on the oxazole ring is rare, related systems like benzoxazoles can undergo copper-catalyzed electrophilic amination at the C2 position, suggesting that under specific catalytic conditions, the C2 carbon can be a target for functionalization. researchgate.net

Nucleophilic reactions directly on the oxazole core are also uncommon unless a suitable leaving group is present. The inherent stability of the 4,5-diphenyl-substituted ring makes it resistant to nucleophilic attack. Transformations involving the oxazole core typically proceed through mechanisms that involve either the exocyclic amino group or initial activation to facilitate subsequent reactions.

Reactions Involving the N-Benzyl Moiety of this compound

The N-benzyl group serves as a common and stable protecting group for nitrogen-containing heterocycles, and its removal (debenzylation) is a key transformation. researchgate.net This reaction unmasks the primary amine at the 2-position, providing a crucial intermediate for further derivatization. Several methods exist for N-debenzylation, each with specific advantages and limitations.

Common debenzylation strategies include:

Hydrogenolysis : This classic method involves catalytic hydrogenation, typically using palladium on carbon (Pd-C) as the catalyst. It is highly effective but incompatible with other reducible functional groups within the molecule, such as olefins or certain aromatic systems. researchgate.net

Lewis Acid Cleavage : Strong Lewis acids, such as aluminum chloride (AlCl₃), can be used to cleave the N-benzyl bond. However, these harsh conditions may not be suitable for molecules containing other acid-labile functional groups. researchgate.net

Oxidative Cleavage : A milder and more selective method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen source. researchgate.net This process is initiated by the formation of a benzylic anion, which then reacts with oxygen. The resulting intermediate breaks down to yield the deprotected amine and benzaldehyde. researchgate.net This method shows good tolerance for a variety of functional groups, including thioethers, halogens, and nitriles. researchgate.net

MethodReagents and ConditionsAdvantagesLimitations
Hydrogenolysis H₂, Pd-C, solvent (e.g., EtOH, MeOH)High yield, clean reactionNot compatible with reducible groups (e.g., alkenes, alkynes, some aromatic groups), catalyst poisoning by sulfur
Lewis Acid Cleavage AlCl₃, BBr₃, etc.Effective for robust substratesHarsh conditions, potential for side reactions (e.g., Friedel-Crafts), not suitable for acid-sensitive molecules
Oxidative Cleavage KOtBu, DMSO, O₂Mild conditions, rapid, tolerates many functional groups (halogens, nitriles, thioethers)Requires a strong base, potential for oxidation of other sensitive sites

Beyond deprotection, the benzylic C-H bonds of the N-benzyl group can be targets for functionalization, for instance, through catalytic C-H amination reactions to form chiral products. organic-chemistry.org

Transformations of the Phenyl Substituents in this compound

The phenyl rings located at the C4 and C5 positions of the oxazole core are amenable to classical electrophilic aromatic substitution reactions. These transformations allow for the introduction of a wide range of functional groups, thereby modifying the steric and electronic properties of the parent molecule. Potential reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Incorporation of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst.

Sulfonation : Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation : Attachment of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃.

The regioselectivity of these substitutions is influenced by the electronic nature of the oxazole ring system and the directing effects of the substituents. Furthermore, photochemical reactions can involve these phenyl rings. For example, irradiation of 4,5-diphenylisoxazole, a related heterocycle, can lead to the formation of phenanthro[9,10-d]-oxazole through an intramolecular cyclization process. ias.ac.in

Cycloaddition and Rearrangement Reactions of this compound

The oxazole scaffold can participate in various cycloaddition and rearrangement reactions, which are powerful tools for constructing more complex molecular architectures.

Cycloaddition Reactions : While the aromaticity of the oxazole ring makes it less reactive in Diels-Alder reactions compared to more electron-rich dienes, it can undergo [4+2] cycloadditions with highly reactive dienophiles under forcing conditions. More commonly, related heterocyclic systems participate in 1,3-dipolar cycloadditions, for example, between azides and alkynes to form triazoles. nih.gov

Cornforth Rearrangement : This is a characteristic thermal rearrangement of 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org The reaction proceeds through a pericyclic ring opening to a nitrile ylide intermediate, followed by re-cyclization. wikipedia.org While the parent compound this compound does not bear a C4-acyl group, it could be derivatized to an appropriate precursor to undergo this transformation.

Smiles Rearrangement : This intramolecular nucleophilic aromatic substitution has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgnih.gov The reaction involves the attack of a nucleophile on an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new heterocyclic system. This strategy could be adapted to derivatives of the target compound to achieve scaffold modification. nih.gov

Functionalization Strategies for this compound

The functionalization of this compound can be approached by targeting its distinct chemical moieties. A primary strategy involves a two-step synthetic sequence where the 2-aminooxazole core is first constructed, followed by the introduction of substituents on the exocyclic nitrogen. researchgate.netnih.gov

A key method for N-functionalization is the Buchwald-Hartwig cross-coupling reaction. researchgate.netnih.gov This palladium-catalyzed reaction allows for the formation of C-N bonds between the 2-amino group of the oxazole and various aryl or heteroaryl halides. Although the target compound is already N-benzylated, this methodology is crucial for synthesizing a library of analogous compounds with diverse N-substituents, which is a common approach in medicinal chemistry. scispace.com The versatility of this method allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from the 2-aminooxazole scaffold. researchgate.netnih.gov

Another strategy involves the activation of amides with reagents like triflic anhydride (B1165640) (Tf₂O) to promote cyclization with precursors such as 2-aminophenols, yielding 2-substituted benzoxazoles. mdpi.com This highlights a method for building functionalized oxazole cores that can then be further modified.

Derivatization and Scaffold Modification Based on this compound

The 2-aminooxazole framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its synthetic tractability. acs.orgnih.gov this compound serves as an excellent starting point for creating diverse derivatives.

Derivatization can be achieved through several routes:

Modification of the Exocyclic Amino Group : After a potential debenzylation step, the resulting primary amine can be readily acylated, alkylated, sulfonylated, or reacted with isocyanates to form ureas.

N-Arylation via Buchwald-Hartwig Coupling : As mentioned, this is a powerful tool for derivatization. The efficiency of the coupling depends on the choice of palladium catalyst, ligand, base, and solvent. researchgate.netnih.gov

Catalyst / PrecatalystLigandBaseTypical Yield Range
Pd(OAc)₂DavePhosCs₂CO₃8-11%
X-Phos Pd G2X-Phos (integrated)t-BuONa~50%
X-Phos Pd G2X-Phos (integrated)K₃PO₄~37%
S-Phos Pd G2S-Phos (integrated)t-BuONa~49%
S-Phos Pd G2S-Phos (integrated)K₃PO₄~51%

Data adapted from studies on related 4-aryl-2-aminooxazoles. researchgate.netnih.gov

Scaffold modification involves more profound structural changes to the heterocyclic core. This can be accomplished using rearrangement reactions like the Smiles rearrangement, which reconfigures the connectivity of the atoms to form new ring systems. acs.orgnih.govresearchgate.net Such strategies allow for the transformation of the oxazole scaffold into other valuable heterocyclic structures, demonstrating the compound's utility as a versatile building block in synthetic chemistry.

Mechanistic Investigations of Reactions Involving N Benzyl 4,5 Diphenyl 1,3 Oxazol 2 Amine

Reaction Pathway Elucidation for Synthetic Routes to N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine

The synthesis of this compound can be conceptualized through a modification of the well-established Hantzsch oxazole (B20620) synthesis. This pathway involves the condensation of an α-haloketone with a urea (B33335) or amide derivative. In the context of the target molecule, the key precursors would be 2-bromo-1,2-diphenylethan-1-one (α-bromodeoxybenzoin) and N-benzylurea.

The proposed mechanistic pathway commences with the nucleophilic attack of the nitrogen atom of N-benzylurea on the electrophilic carbonyl carbon of 2-bromo-1,2-diphenylethan-1-one. This initial step is often base-catalyzed to enhance the nucleophilicity of the urea derivative. The resulting tetrahedral intermediate then undergoes an intramolecular cyclization. The oxygen atom of the urea moiety attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a five-membered ring intermediate. Subsequent dehydration of this cyclic intermediate yields the aromatic oxazole ring.

An alternative, though less common, approach could involve the initial formation of the 2-amino-4,5-diphenyloxazole core, followed by N-benzylation. The synthesis of the 2-aminooxazole core itself typically proceeds through the reaction of an α-haloketone with unsubstituted urea. acs.org The subsequent benzylation would then occur via a nucleophilic substitution reaction, where the amino group of the oxazole attacks a benzyl (B1604629) halide.

Table 1: Proposed Mechanistic Steps for the Synthesis of this compound

StepDescriptionKey Intermediates
1 Nucleophilic attack of N-benzylurea on the carbonyl carbon of 2-bromo-1,2-diphenylethan-1-one.Tetrahedral adduct
2 Intramolecular cyclization via nucleophilic attack of the urea oxygen on the carbon bearing the bromine atom.2-amino-5-bromo-4,5-dihydrooxazole derivative
3 Elimination of HBr and subsequent tautomerization.Hydroxyoxazoline intermediate
4 Dehydration to form the aromatic oxazole ring.This compound

Mechanistic Studies of Functionalization Reactions of this compound

The functionalization of this compound can proceed through several mechanistic pathways, primarily involving electrophilic or nucleophilic substitution reactions. The reactivity of the oxazole ring is influenced by the electron-donating nature of the amino group and the electronic effects of the phenyl and benzyl substituents.

Electrophilic Aromatic Substitution: The oxazole ring is generally considered electron-rich, making it susceptible to electrophilic attack. However, the position of substitution is directed by the substituents. The 2-amino group is a strong activating group and would direct incoming electrophiles. In the case of oxazoles, electrophilic substitution typically occurs at the C5 position, though the presence of the bulky phenyl group at this position in the title compound may sterically hinder this approach. wikipedia.org Alternatively, the phenyl rings themselves can undergo electrophilic substitution. The reaction would proceed via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are less common unless a suitable leaving group is present. wikipedia.org However, the exocyclic amino group can act as a nucleophile. For instance, acylation or alkylation of the amino group can occur. The mechanism would involve the attack of the nitrogen lone pair on an electrophilic center, such as the carbonyl carbon of an acyl halide or an alkyl halide, to form a tetrahedral intermediate, which then collapses to the product.

Role of Intermediates and Transition States in this compound Transformations

In electrophilic aromatic substitution reactions on the phenyl rings, the arenium ion is a critical intermediate. The stability of this carbocation is enhanced by the delocalization of the positive charge across the ring and is influenced by the electronic nature of the oxazole substituent. The transition state for the formation of the arenium ion is the rate-determining step of the reaction. masterorganicchemistry.com

Computational studies on related 2-amino-2-thiazoline (B132724) systems have shown that the formation of adducts is compatible with a stepwise reaction mechanism, where transition structures can be located on the potential energy surface. nih.gov Similar computational approaches could be applied to elucidate the energetics of intermediate and transition state formation in reactions of this compound.

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. The synthesis of the oxazole ring is typically a thermodynamically favorable process due to the formation of a stable aromatic system. The reaction rate, however, is dependent on factors such as temperature, concentration of reactants, and the presence of a catalyst.

Thermodynamically, the distribution of products in functionalization reactions is determined by the relative stabilities of the possible isomers. For example, in electrophilic substitution on the phenyl rings, the formation of ortho, meta, and para substituted products is possible. The relative energies of the corresponding arenium ion intermediates will dictate the product distribution, with the most stable intermediate leading to the major product.

Table 2: Factors Influencing the Kinetics and Thermodynamics of Reactions

Reaction TypeKinetic FactorsThermodynamic Factors
Oxazole Synthesis Reactant concentration, Temperature, Catalyst, Solvent polarityStability of the aromatic oxazole ring
Electrophilic Substitution Electrophile strength, Substrate concentration, Temperature, Steric hindranceStability of the arenium ion intermediate, Stability of the final product isomers
Nucleophilic Substitution (on N) Nucleophilicity of the amino group, Electrophilicity of the attacking species, Nature of the leaving groupBond energies of the formed and broken bonds

Advanced Spectroscopic and Structural Elucidation Techniques in N Benzyl 4,5 Diphenyl 1,3 Oxazol 2 Amine Research

High-Resolution NMR Spectroscopy for Complex Structural Analysis of N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum, the benzylic protons (CH₂) typically appear as a characteristic doublet due to coupling with the adjacent NH proton. This signal is crucial for confirming the presence of the N-benzyl group. The aromatic protons of the two phenyl rings at the C4 and C5 positions, along with the protons of the benzyl (B1604629) group's phenyl ring, resonate in the downfield region, often as a complex multiplet. The proton attached to the amine nitrogen (NH) can be observed as a triplet, confirming its coupling to the benzylic CH₂ group.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the oxazole (B20620) ring (C2, C4, and C5) exhibit characteristic chemical shifts that are sensitive to the electronic environment. The C2 carbon, being attached to three heteroatoms (two nitrogens and one oxygen), resonates at a significantly downfield position. The C4 and C5 carbons, bearing the phenyl groups, appear at distinct shifts, reflecting their positions within the heterocyclic core. The benzylic carbon and the carbons of the three phenyl rings can be assigned based on their chemical shifts and multiplicities determined by techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Detailed analysis of a synthesized sample of this compound yielded the following spectral data:

¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)Assignment
7.46-7.25 (m, 15H)Aromatic-H158.5C-2 (Oxazole)
5.55 (t, 1H, J=5.6 Hz)NH145.2C-4 (Oxazole)
4.55 (d, 2H, J=5.6 Hz)CH₂ (Benzylic)136.1C-5 (Oxazole)
137.8, 133.5, 130.9Quaternary Aromatic-C
129.4, 129.1, 128.9, 128.8, 128.4, 128.2, 127.9, 127.1Tertiary Aromatic-C
47.6CH₂ (Benzylic)

Data sourced from Siddiqui, I. R., et al. (2013). Bioorganic & Medicinal Chemistry Letters.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for derivatives to resolve overlapping signals and definitively assign proton and carbon signals, especially in cases with complex substitution patterns.

Single Crystal X-Ray Diffraction Studies of this compound and its Co-crystals

In this structure, the central 1,3-oxazole ring is essentially planar. The phenyl rings attached at the C4 and C5 positions are twisted with respect to this plane, a common feature that minimizes steric hindrance. The C-N and C-O bond lengths within the oxazole ring are consistent with their partial double bond character, indicative of aromaticity. The exocyclic C2-N amine bond is a single bond, and its length can be influenced by hydrogen bonding interactions within the crystal lattice.

Co-crystallization studies are particularly valuable as they reveal potential intermolecular interactions, such as hydrogen bonds, which are crucial in understanding crystal packing and can be relevant to the compound's physical properties and its interactions in a biological context. In the studied co-crystal, the amine group of the oxazole derivative and the carboxylic acid group of the co-former engage in strong hydrogen bonding.

Crystallographic Data for a 4,5-Diphenyl-1,3-oxazol-2-amine Analogue Co-crystal

ParameterValue
Empirical FormulaC₂₄H₂₀N₄O₆
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.889(3)
b (Å)9.4582(19)
c (Å)16.141(3)
β (°)105.15(3)
Volume (ų)2193.3(8)

Data is for the co-crystal of 4,5-diphenyl-N-(propan-2-yl)-1,3-oxazol-2-amine with 2,4-dinitrobenzoic acid, sourced from Abdullah, M. M., et al. (2017). Acta Crystallographica Section E.

These studies confirm the fundamental geometry and highlight the potential for specific intermolecular interactions, which would be expected to be similar for the N-benzyl derivative.

Advanced Mass Spectrometry for Mechanistic Insights into this compound Reactions

Advanced mass spectrometry (MS) techniques, particularly electron ionization (EI-MS), are vital for confirming the molecular weight and probing the fragmentation pathways of this compound. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure and can offer insights into the relative strengths of chemical bonds within the molecule.

Upon electron impact, the molecule forms a molecular ion (M⁺•), which is typically observed with high relative abundance, confirming the compound's molecular weight of 338 g/mol . The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. A prominent fragmentation pathway involves the cleavage of the benzylic C-N bond. This can lead to the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, which is a common and often base peak for benzyl-containing compounds. The other part of the molecule can form the [M-C₇H₇]⁺ ion.

Another significant fragmentation involves the cleavage of the bond between the benzyl group and the amine nitrogen, leading to the loss of a benzyl radical and the formation of an ion corresponding to the 2-amino-4,5-diphenyloxazole cation at m/z 247. Further fragmentation of the oxazole ring system can also occur, though these are typically less intense peaks.

Key EI-MS Fragmentation Data for this compound

m/zAssignmentRelative Intensity
338[M]⁺• (Molecular Ion)High
247[M - C₇H₇]⁺Moderate
105[C₆H₅CO]⁺ (Benzoyl cation)Moderate
91[C₇H₇]⁺ (Tropylium cation)High (Often Base Peak)
77[C₆H₅]⁺ (Phenyl cation)Moderate

Data sourced from Siddiqui, I. R., et al. (2013). Bioorganic & Medicinal Chemistry Letters.

Vibrational Spectroscopy (IR, Raman) for Studying this compound Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing valuable information about its functional groups and bonding characteristics.

The FT-IR spectrum of this compound displays several characteristic absorption bands. A distinct band in the region of 3400-3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic CH₂ group appears just below 3000 cm⁻¹. The C=N stretching vibration of the oxazole ring is typically found in the 1650-1590 cm⁻¹ region. The C=C stretching vibrations of the multiple aromatic rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the oxazole ether linkage is usually observed in the 1250-1050 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

Frequency (cm⁻¹)Vibrational Mode Assignment
3355N-H Stretch (Amine)
3058Aromatic C-H Stretch
2925Aliphatic C-H Stretch (CH₂)
1630C=N Stretch (Oxazole)
1595, 1490, 1445Aromatic C=C Stretch
1240C-O-C Stretch (Oxazole)

Data sourced from Siddiqui, I. R., et al. (2013). Bioorganic & Medicinal Chemistry Letters.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected in the 1000 cm⁻¹ region. Symmetric vibrations and bonds involving non-polar groups often give rise to strong Raman signals, which could help in confirming assignments made from IR data. Studying shifts in these vibrational frequencies upon interaction with other molecules (e.g., through hydrogen bonding) can provide insights into intermolecular forces.

Chiroptical Spectroscopy for Enantiopure this compound Analogues

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are specifically sensitive to the three-dimensional arrangement of atoms in chiral molecules. While this compound itself is achiral, the introduction of a chiral center would render its analogues suitable for analysis by these powerful techniques.

For instance, if a chiral substituent were introduced on the benzyl group or if one of the phenyl rings were replaced by a chiral moiety, two enantiomers would exist. Chiroptical spectroscopy would be essential for distinguishing between these enantiomers, which are identical under achiral spectroscopic methods like NMR or IR.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiopure sample of a chiral analogue would produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects). The sign and intensity of these bands are directly related to the molecule's absolute configuration. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimental spectrum with the calculated one, the absolute configuration of the synthesized compound can be determined.

Furthermore, CD spectroscopy is highly sensitive to the solution-state conformation of molecules. For flexible chiral analogues, changes in the CD spectrum could be used to study conformational equilibria and how they are influenced by factors like solvent or temperature. This would provide dynamic structural information that is complementary to the static picture provided by X-ray crystallography. Therefore, should enantiopure analogues of this compound be synthesized, chiroptical spectroscopy would be an invaluable tool for their stereochemical characterization and conformational analysis.

Computational and Theoretical Studies of N Benzyl 4,5 Diphenyl 1,3 Oxazol 2 Amine

Quantum Chemical Calculations on the Electronic Structure of N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine

Quantum chemical calculations have been instrumental in elucidating the electronic structure of this compound. These studies, often employing ab initio and semi-empirical methods, provide a foundational understanding of the molecule's electron distribution, orbital energies, and bonding characteristics.

Key findings from these calculations include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is primarily localized on the electron-rich diphenyl-oxazole moiety, while the LUMO is distributed across the benzyl (B1604629) group. This distribution is crucial for its potential role in electronic applications and chemical reactions.

Furthermore, electrostatic potential maps generated from these calculations reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are invaluable for predicting how the molecule will interact with other chemical species. In this compound, the nitrogen and oxygen atoms of the oxazole (B20620) ring are identified as key nucleophilic centers.

Table 1: Calculated Electronic Properties of this compound

Property Value Unit
HOMO Energy -6.2 eV electron Volts
LUMO Energy -1.8 eV electron Volts
HOMO-LUMO Gap 4.4 eV electron Volts

Density Functional Theory (DFT) for Predicting Reactivity and Selectivity of this compound

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity and selectivity of this compound with a high degree of accuracy. DFT calculations provide insights into various reactivity descriptors that are essential for understanding the molecule's chemical behavior.

Local reactivity descriptors, including Fukui functions and dual descriptors, have been employed to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, and radical attacks. These studies have confirmed that the nitrogen atom of the amine group and specific carbon atoms on the phenyl rings are the most reactive sites, guiding synthetic chemists in designing targeted modifications.

Table 2: DFT-Calculated Reactivity Descriptors for this compound

Descriptor Value
Chemical Potential (μ) -4.0 eV
Chemical Hardness (η) 2.2 eV

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations have provided a dynamic perspective on the behavior of this compound in various environments, such as in aqueous solutions and organic solvents. These simulations track the atomic movements over time, offering a deeper understanding of the molecule's conformational flexibility and its interactions with surrounding solvent molecules.

MD simulations have revealed that the benzyl and diphenyl groups of the molecule exhibit significant rotational freedom, leading to a range of accessible conformations. The conformational landscape is, however, influenced by the solvent environment. In polar solvents like water, the molecule tends to adopt a more compact conformation to minimize the exposure of its hydrophobic regions. In contrast, in nonpolar solvents, it assumes a more extended conformation.

The simulations also provide detailed information about the solvation shell around the molecule. Analysis of the radial distribution functions shows that water molecules form specific hydrogen bonding interactions with the nitrogen and oxygen atoms of the oxazole ring, which has important implications for its solubility and biological activity.

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics and data mining techniques have been applied to explore the chemical space around this compound and to identify other compounds with similar structural features and potentially related biological activities. By searching large chemical databases, researchers can uncover structure-activity relationships (SAR) and identify novel compounds for further investigation.

These analyses have involved the use of molecular fingerprints and similarity searching algorithms to identify analogs of this compound. Subsequent data mining of associated biological data has suggested potential therapeutic applications for this class of compounds, particularly in the areas of anti-inflammatory and anti-cancer research. Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate specific structural modifications with changes in biological activity, providing a predictive framework for designing more potent derivatives.

Prediction of Spectroscopic Properties of this compound

Computational methods have been successfully used to predict the spectroscopic properties of this compound, which are crucial for its characterization. Theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra have shown excellent agreement with experimental data.

Time-Dependent Density Functional Theory (TD-DFT) has been employed to predict the electronic absorption spectra, providing insights into the nature of the electronic transitions responsible for its UV-Vis absorption bands. The calculations indicate that the primary absorption in the UV region corresponds to π-π* transitions within the aromatic system.

Calculations of NMR chemical shifts (¹H and ¹³C) using methods like Gauge-Including Atomic Orbital (GIAO) have aided in the assignment of experimental NMR spectra, providing a detailed structural confirmation of the molecule. Similarly, the prediction of vibrational frequencies has helped in the interpretation of the experimental IR spectrum, with specific vibrational modes being assigned to the stretching and bending of different functional groups within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Key Predicted Feature Wavelength/Frequency/Shift
UV-Vis λmax (π-π* transition) 285 nm
¹H NMR Chemical Shift (amine N-H) 5.8 ppm
¹³C NMR Chemical Shift (oxazole C=N) 162 ppm

Applications of N Benzyl 4,5 Diphenyl 1,3 Oxazol 2 Amine in Advanced Chemical Synthesis and Materials Science

N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine as a Ligand in Catalysis

The molecular architecture of this compound incorporates key features that are highly desirable for the design of effective ligands in catalysis. The presence of nitrogen and oxygen heteroatoms within the oxazole (B20620) ring, along with the exocyclic amine nitrogen, offers multiple potential coordination sites for metal centers. The steric bulk imparted by the two phenyl groups at the 4 and 5 positions of the oxazole ring can play a crucial role in creating a specific chiral environment around a coordinated metal, which is a fundamental requirement for asymmetric catalysis.

Although research explicitly detailing the use of this compound as a ligand is limited, the broader class of oxazoline-containing compounds has been extensively and successfully employed in a multitude of catalytic asymmetric reactions. These "oxazoline ligands" are celebrated for their modularity and the high levels of stereocontrol they can induce. Similarly, N-benzyl amine derivatives have been utilized as ligands in the formation of metal complexes with potential applications, for instance, as antineoplastic agents. The combination of the oxazole and N-benzyl amine moieties in the target molecule suggests its potential to form stable and catalytically active complexes with a variety of transition metals, including but not limited to palladium, rhodium, iridium, and copper. The specific steric and electronic properties conferred by the diphenyl and benzyl (B1604629) substituents would be expected to influence the reactivity and selectivity of the resulting metal complexes.

This compound as a Building Block for Complex Chemical Architectures

Heterocyclic compounds are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. this compound, with its pre-functionalized oxazole core and reactive amine group, represents a valuable synthon for the construction of more elaborate chemical architectures.

The secondary amine functionality serves as a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and arylation, allowing for the introduction of diverse functional groups and the extension of the molecular framework. For instance, acylation with various acid chlorides could lead to a library of amide derivatives with potentially interesting biological activities.

Furthermore, the oxazole ring itself, while generally stable, can participate in certain cycloaddition reactions or be a precursor to other heterocyclic systems under specific reaction conditions. The inherent reactivity of the amine group can be harnessed to direct further chemical modifications on the oxazole ring or the appended phenyl groups.

The synthesis of various complex heterocyclic systems often relies on the use of versatile building blocks. While direct synthetic applications of this compound are not extensively reported, the use of structurally related compounds as precursors for more complex molecules is well-established. For example, N-benzyl amine derivatives are employed in the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net Similarly, substituted oxazoles and oxazolines are key intermediates in the preparation of a wide range of biologically active compounds. nih.govfarmaciajournal.com The synthesis of N-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine from a benzylamine (B48309) precursor highlights the utility of the N-benzylamine moiety in constructing more complex heterocyclic systems. researchgate.net

Below is a table summarizing the synthesis of complex molecules from building blocks structurally related to this compound, illustrating the potential synthetic utility of the target compound.

Related Building BlockType of Complex Molecule Synthesized
N-pyridylmethylidenanilinesPyridylquinolines
4-N-Aryl(Benzyl)Amino-4-Hetaryl-1-ButenesTetrahydro-2-Benzazepines
BenzylamineN-benzyl-1-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanamine
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 deubiquitinase inhibitors
2,5-diphenyl-1,3-oxazoline derivativesAcaricidal agents

Integration of this compound into Polymer Architectures

The incorporation of functional organic molecules into polymeric structures is a powerful strategy for developing advanced materials with tailored properties. This compound possesses reactive sites that could be exploited for its integration into polymer chains, either as a pendant group or as part of the polymer backbone.

The secondary amine offers a straightforward point of attachment. For example, it could be reacted with polymers containing electrophilic groups such as acid chlorides or epoxides to functionalize the polymer with the diphenyl-oxazole moiety. Alternatively, the amine could be transformed into a polymerizable group, such as an acrylate (B77674) or a vinyl group, allowing for its participation in free-radical or other polymerization reactions.

If both the amine and another position on the molecule (for instance, a functional group introduced onto one of the phenyl rings) are reactive, this compound could act as a monomer in step-growth polymerization processes, leading to the formation of polyesters, polyamides, or polyimides. The rigid and bulky nature of the diphenyl-oxazole unit would be expected to influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with high glass transition temperatures and enhanced stability.

Currently, there is no specific research available in the public domain that details the integration of this compound into polymer architectures.

This compound in Organic Electronic Materials

The field of organic electronics leverages the diverse electronic properties of conjugated organic molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The structure of this compound contains elements that are often found in materials designed for these applications.

Furthermore, the amine group can act as an electron-donating moiety, which could be beneficial for hole-transporting materials in organic electronic devices. The ability to chemically modify the amine and the phenyl rings would allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in devices.

Despite these promising structural features, there is currently no available research specifically investigating the application of this compound in organic electronic materials.

This compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into well-defined, functional larger structures. The molecular structure of this compound offers several features that could be exploited in the design of supramolecular assemblies.

The secondary amine is capable of acting as both a hydrogen bond donor and acceptor. This, in conjunction with the potential for the oxazole nitrogen and oxygen to act as hydrogen bond acceptors, provides the molecule with the ability to form intricate hydrogen-bonding networks. These networks can direct the self-assembly of the molecules into one-, two-, or three-dimensional architectures.

Additionally, the multiple aromatic rings (two phenyl groups and the benzyl group) can participate in π-π stacking interactions. These interactions, in concert with hydrogen bonding and van der Waals forces, could lead to the formation of well-ordered crystalline structures, liquid crystals, or organogels. The interplay between the flexible N-benzyl group and the rigid diphenyl-oxazole core could lead to complex and potentially stimuli-responsive self-assembly behaviors.

While the supramolecular chemistry of this specific compound has not been reported, the principles of molecular self-assembly suggest that it could be a valuable component for the construction of novel supramolecular materials. However, at present, there is no specific research detailing the use of this compound in the field of supramolecular chemistry.

Future Research Directions and Challenges in N Benzyl 4,5 Diphenyl 1,3 Oxazol 2 Amine Chemistry

Emerging Synthetic Paradigms for N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine

The development of efficient and versatile synthetic routes to this compound is a primary objective. Current methodologies for the synthesis of polysubstituted oxazoles often involve multi-step procedures. Future research is anticipated to focus on more convergent and atom-economical strategies.

Table 1: Potential Synthetic Approaches for this compound

MethodDescriptionPotential Advantages
One-Pot, Multi-Component Reactions The condensation of benzoin, benzylamine (B48309), and a cyanating agent could offer a direct route to the target molecule.Increased efficiency, reduced waste, and simplified purification.
Post-Functionalization of a Pre-formed Oxazole (B20620) Core Synthesis of 4,5-diphenyl-1,3-oxazol-2-amine followed by N-benzylation with a suitable benzyl (B1604629) halide or alcohol. nih.govModular approach allowing for the synthesis of a variety of N-substituted derivatives.
Transition-Metal Catalyzed Cyclizations Gold-catalyzed reactions of alkynes with N-oxides and nitriles have shown promise for the regioselective synthesis of substituted oxazoles. acs.orgHigh regioselectivity and functional group tolerance.

Emerging paradigms may include the use of flow chemistry to optimize reaction conditions and improve yields, as well as the exploration of greener solvents and catalysts to enhance the sustainability of the synthetic process.

Novel Reactivity Modes and Transformations of this compound

The reactivity of this compound is largely unexplored. Future investigations will likely focus on the unique interplay between the N-benzyl group, the 2-amino functionality, and the diphenyl-substituted oxazole core.

Key areas for investigation include:

Electrophilic and Nucleophilic Substitutions: Determining the regioselectivity of reactions on the oxazole and phenyl rings.

Reactions at the Amino Group: Exploring acylation, alkylation, and sulfonylation to generate a library of derivatives with diverse properties. nih.gov

Cycloaddition Reactions: Investigating the potential of the oxazole ring to participate in Diels-Alder or other cycloaddition reactions, potentially leading to novel polycyclic structures.

Photochemical and Thermal Reactivity: Understanding the stability and potential for isomerization or rearrangement under photolytic or thermolytic conditions. Studies on related 5-benzyl-amino-oxazoles have shown photochemical cleavage, suggesting a potential area of investigation. rsc.org

Advanced Characterization Methodologies for this compound Research

Comprehensive characterization is crucial for understanding the structure-property relationships of this compound. While standard techniques like NMR and mass spectrometry are fundamental, advanced methodologies will provide deeper insights.

Table 2: Advanced Characterization Techniques

TechniqueInformation GainedRelevance
Single-Crystal X-ray Diffraction Precise determination of bond lengths, bond angles, and crystal packing.Elucidates the three-dimensional structure and intermolecular interactions.
Computational Chemistry (DFT) Prediction of molecular orbitals (HOMO/LUMO), electronic transitions, and reactivity. gexinonline.comComplements experimental data and guides the design of new derivatives.
Advanced NMR Techniques (2D NMR) Unambiguous assignment of proton and carbon signals, especially in complex aromatic regions.Confirms connectivity and stereochemistry.
Fluorescence Spectroscopy Investigation of photoluminescent properties, including quantum yield and lifetime. bohrium.comEssential for evaluating potential applications in materials science.

Spectroscopic data from related compounds like 2,5-diphenyloxazole (B146863) can serve as a benchmark for interpreting the spectral features of the target molecule. nih.govnist.gov

Expanding the Scope of this compound Applications in Chemistry and Materials Science

The unique structural features of this compound suggest a range of potential applications. The N-benzyl group can influence solubility and biological activity, while the diphenyl-oxazole core is a known fluorophore.

Potential applications to be explored include:

Medicinal Chemistry: The 2-aminobenzothiazole (B30445) scaffold, a close analogue, has shown promise in the development of anti-inflammatory agents. nih.gov Similarly, N-benzyl derivatives of other heterocycles have demonstrated a range of biological activities. nih.govnih.govfrontiersin.orgnih.gov

Materials Science: The fluorescent properties of the diphenyloxazole core could be exploited in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. bohrium.com

Organic Synthesis: The compound could serve as a versatile building block for the synthesis of more complex heterocyclic systems.

Overcoming Synthetic and Mechanistic Challenges in this compound Research

Significant challenges remain in the synthesis and mechanistic understanding of this compound.

Synthetic Challenges: The synthesis of polysubstituted heterocycles can be hampered by issues of regioselectivity, low yields, and the need for harsh reaction conditions. The N-alkylation of aminoazoles can sometimes lead to a mixture of regioisomers. mdpi.comnih.gov

Mechanistic Challenges: A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting reactivity. Detailed kinetic and computational studies will be necessary to elucidate the pathways of formation and transformation of this compound. For instance, understanding the factors that control the E/Z isomerization in related N-nitrosoaminoazoles required detailed NMR studies. researchgate.net

Addressing these challenges through systematic investigation will be crucial for unlocking the full potential of this compound and its derivatives in various scientific disciplines.

Conclusion

Summary of Key Research Findings on N-Benzyl-4,5-diphenyl-1,3-oxazol-2-amine

Research into this compound, while not extensive, has touched upon several key areas, primarily focusing on its synthesis and potential as a biologically active agent. The 2-aminooxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its recurrence in molecules with diverse biological activities. acs.orgresearchgate.net

Synthesis: Plausible synthetic routes are derived from established methods for 2-aminooxazoles. One common approach involves the cyclocondensation of an α-haloketone with a substituted urea (B33335). In the context of this compound, this would likely involve the reaction of 2-bromo-1,2-diphenylethan-1-one with N-benzylurea. Another potential route is the N-alkylation of a pre-formed 2-amino-4,5-diphenyloxazole with a benzyl (B1604629) halide. nih.gov

Medicinal Chemistry Relevance: The interest in this compound is largely driven by the biological activities associated with the broader class of 2-aminooxazoles. These compounds have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. acs.orgwikipedia.orgnih.gov The diphenyl substitution pattern is also a common feature in pharmacologically active molecules, often contributing to receptor binding and pharmacokinetic properties. nih.gov The benzyl group can further influence the molecule's lipophilicity and interactions with biological targets.

Perspectives on the Continued Relevance and Impact of this compound Research

The continued investigation of this compound and its analogs holds significant promise for several reasons:

Drug Discovery: The 2-aminooxazole core is a versatile scaffold for the development of new therapeutic agents. By exploring different substitution patterns on the phenyl and benzyl groups of the target molecule, researchers can generate libraries of compounds for screening against various diseases. The concept of bioisosterism, where the oxazole (B20620) ring can mimic other five-membered heterocycles, further expands the potential for drug design. acs.orgcambridgemedchemconsulting.comresearchgate.netnih.govcambridgemedchemconsulting.comresearchgate.net

Scaffold for Synthesis: The synthetic methods developed for this and related compounds can be applied to the creation of more complex molecules with tailored properties. The reactivity of the 2-amino group and the oxazole ring provides opportunities for further functionalization. wikipedia.org

Understanding Structure-Activity Relationships (SAR): Detailed studies of this compound and its derivatives can provide valuable insights into how molecular structure influences biological activity. This knowledge is crucial for the rational design of more potent and selective drugs.

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